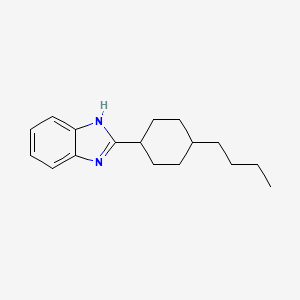

2-(4-butylcyclohexyl)-1H-1,3-benzodiazole

Description

2-(4-Butylcyclohexyl)-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a 4-butylcyclohexyl substituent at the 2-position of the benzimidazole core. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological and material science applications.

Properties

IUPAC Name |

2-(4-butylcyclohexyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2/c1-2-3-6-13-9-11-14(12-10-13)17-18-15-7-4-5-8-16(15)19-17/h4-5,7-8,13-14H,2-3,6,9-12H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKWPBSQOOZOLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-butylcyclohexyl)-1H-1,3-benzodiazole typically involves the following steps:

Formation of the Benzodiazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Introduction of the Butylcyclohexyl Group: The butylcyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexylbutyl chloride reacts with the benzodiazole core in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

Bulk Synthesis of Benzodiazole: Using high-purity o-phenylenediamine and carboxylic acid derivatives.

Alkylation Process: Employing optimized conditions for the Friedel-Crafts alkylation to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-butylcyclohexyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur, where the benzodiazole ring reacts with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or nitrated benzodiazole derivatives.

Scientific Research Applications

2-(4-butylcyclohexyl)-1H-1,3-benzodiazole has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-butylcyclohexyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

Structural and Electronic Modifications

Substituent Effects on Electronic Properties

- 2-(3-Methoxyphenyl)-1H-1,3-benzodiazole (36677-36-8) : The methoxy group enhances electron density via resonance and inductive effects, facilitating π-π stacking and dipole-dipole interactions. This improves solubility in polar solvents compared to the more hydrophobic 4-butylcyclohexyl analog .

- This contrasts with the electron-neutral butylcyclohexyl group in the target compound .

- 2-(1-Phenoxyethyl)-1H-1,3-benzodiazole (404846-01-1): The phenoxyethyl group introduces steric bulk and moderate lipophilicity, similar to the butylcyclohexyl substituent, but with additional oxygen-mediated hydrogen bonding capabilities .

Impact on Physicochemical Properties

- Lipophilicity : The 4-butylcyclohexyl group in the target compound likely confers higher logP values compared to derivatives with polar substituents (e.g., methoxy or triol groups), suggesting improved blood-brain barrier penetration but reduced aqueous solubility .

- Crystal Packing : Derivatives like 2-(4-methoxyphenyl)-1,3-benzothiazole exhibit planar structures conducive to tight crystal packing, whereas the bulky cyclohexyl group in the target compound may disrupt crystallinity, favoring amorphous solid forms .

Antimicrobial Activity

- Compound 1b (2-(1H-1,3-benzodiazol-2-yl)phenol): Exhibits strong antimicrobial activity against S. aureus (MIC < 0.3125 mg·mL⁻¹) and C. albicans (MIC < 0.3125 mg·mL⁻¹), attributed to the phenolic hydroxyl group’s ability to disrupt microbial membranes .

- Compound 5b (5-(1H-benzimidazol-2-yl)benzene-1,2,3-triol) : Shows superior activity against S. aureus (MIC = 0.156 mg·mL⁻¹) due to multiple hydrogen-bonding sites enhancing target binding .

- 2-(4-Butylcyclohexyl)-1H-1,3-benzodiazole : While direct antimicrobial data are unavailable, its lipophilic substituent may enhance penetration into lipid-rich bacterial membranes, though excessive hydrophobicity could reduce bioavailability .

Antioxidant Activity

- Compound 1b: Demonstrates potent DPPH radical scavenging (IC₅₀ = 8.2 µM) via phenolic proton donation .

- Compound 3b (lemongrass-derived) : Moderate β-carotene bleaching inhibition (IC₅₀ = 32.4 µM), linked to conjugated dienes in the terpene side chain .

Biological Activity

2-(4-butylcyclohexyl)-1H-1,3-benzodiazole is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to the benzodiazole family, characterized by a benzene ring fused to a diazole ring. The presence of the butylcyclohexyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HCC827 | 6.26 |

| NCI-H358 | 6.48 |

| MCF-7 | 8.00 |

These results suggest that the compound may interfere with critical pathways involved in cancer cell survival and proliferation .

The mechanism of action appears to involve the inhibition of specific enzymes associated with cancer metabolism. The compound may act as an inhibitor of key signaling pathways, leading to apoptosis in malignant cells. This is supported by findings indicating that it can disrupt mitochondrial function and promote oxidative stress in cancer cells .

Case Studies

Case Study 1: Antitumor Efficacy in Animal Models

A study conducted on mice implanted with tumor cells showed a significant reduction in tumor size following treatment with this compound. The treatment resulted in a 40% decrease in tumor volume compared to control groups. Histopathological examinations revealed increased apoptosis within tumor tissues .

Case Study 2: Synergistic Effects with Other Agents

Combining this compound with conventional chemotherapeutics like cisplatin enhanced the overall efficacy against resistant cancer cell lines. The combination therapy yielded a lower IC50 value for both agents compared to their individual effects, suggesting a synergistic mechanism .

Toxicity and Safety Profile

While the anticancer properties are promising, toxicity assessments are crucial for clinical applications. Preliminary studies indicate that at therapeutic doses, this compound exhibits low toxicity profiles in non-cancerous cell lines. Further toxicological evaluations are necessary to fully understand its safety margins and potential side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.